molecular formula C19H18BrN3O2 B2664035 Isopropyl 4-((3-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251672-24-8

Isopropyl 4-((3-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No. B2664035
CAS RN: 1251672-24-8
M. Wt: 400.276
InChI Key: TVNQCWBMBRNWAJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an aromatic ring structure due to the presence of a naphthyridine group . It also contains a bromophenyl group, which indicates the presence of a bromine atom attached to a phenyl ring . The isopropyl and carboxylate groups suggest that this compound could be an ester .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through processes like electrophilic aromatic substitution . This involves the attack of an electrophile on a carbon atom of the aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. The naphthyridine portion suggests a two-ring structure, while the bromophenyl group indicates a six-membered ring with a bromine substituent .


Chemical Reactions Analysis

The compound, due to its aromatic nature, might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution . The presence of the bromine atom could make the compound more reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of the bromine atom .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the combination of chemically differentiated fragments using a palladium catalyst. Isopropyl 4-((3-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate serves as a boron reagent in SM coupling. Key features include:

Borinic Acid Derivatives

Isopropyl 4-((3-bromophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate may find applications as a borinic acid derivative. These compounds have been used for:

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future research directions would depend on the interest in this compound. If it shows promising biological activity, it could be studied further for potential therapeutic applications. Alternatively, if it has unique chemical properties, it could be investigated for use in various chemical reactions or processes .

properties

IUPAC Name

propan-2-yl 4-(3-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-11(2)25-19(24)16-10-21-18-15(8-7-12(3)22-18)17(16)23-14-6-4-5-13(20)9-14/h4-11H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNQCWBMBRNWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Br)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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